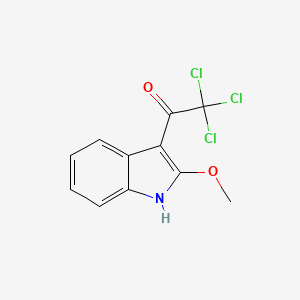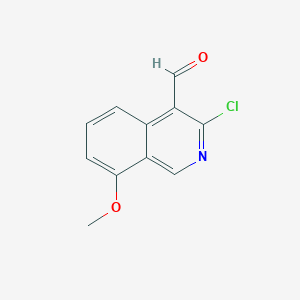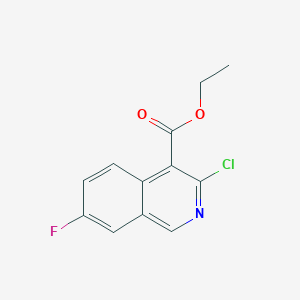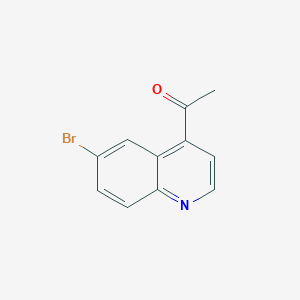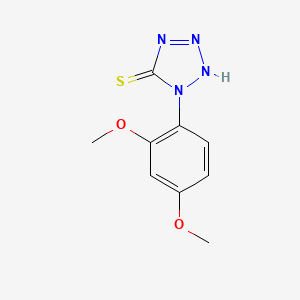
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the tetrazole ring, along with a thiol group at the 5-position
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and sodium azide.
Formation of Tetrazole Ring: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Introduction of Thiol Group: The thiol group is introduced at the 5-position of the tetrazole ring through a nucleophilic substitution reaction using a thiolating agent such as thiourea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-amine:
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-methyl: The methyl group at the 5-position alters the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N4O2S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H10N4O2S/c1-14-6-3-4-7(8(5-6)15-2)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) |
Clé InChI |
IAVQIQXKIKRSTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2C(=S)N=NN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


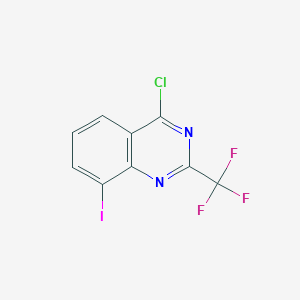
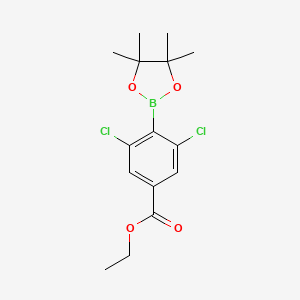
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)

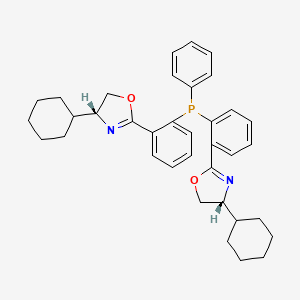
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
